DCP-Bio3

Beschreibung

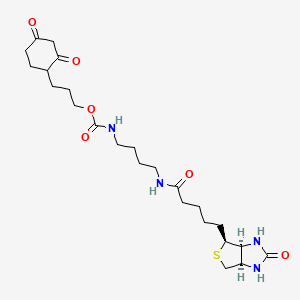

The compound N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester is a biotin-derived molecule with a complex architecture. Its core structure includes:

- Thienoimidazolone ring: A hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl group, characteristic of biotin (vitamin B7) derivatives .

- Pentyl linker: Connects the biotin moiety to a carbamic acid ester.

- 3-(2,4-Dioxocyclohexyl)propyl ester: Introduces a cyclohexane dione group, which may enhance solubility or enable covalent conjugation .

This compound is hypothesized to function as a biotinylated probe for targeted drug delivery or biochemical assays due to its affinity for avidin/streptavidin proteins .

Eigenschaften

IUPAC Name |

3-(2,4-dioxocyclohexyl)propyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O6S/c29-17-10-9-16(19(30)14-17)6-5-13-34-24(33)26-12-4-3-11-25-21(31)8-2-1-7-20-22-18(15-35-20)27-23(32)28-22/h16,18,20,22H,1-15H2,(H,25,31)(H,26,33)(H2,27,28,32)/t16?,18-,20-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSKVLIOIXAEPV-WBDHXUAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DCP-Bio3 is synthesized through a series of chemical reactions that involve the coupling of biotin to a specific probe structure. The synthetic route typically involves the following steps:

Formation of the Probe Structure: The initial step involves the synthesis of the core probe structure, which includes a thieno[3,4-d]imidazole ring system.

Biotinylation: The probe structure is then biotinylated through a coupling reaction with biotin.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in crystalline form and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DCP-Bio3 unterliegt in erster Linie den folgenden Arten von Reaktionen:

Oxidation: Die Verbindung reagiert mit Cystein-Sulfenylsäure-Resten in Proteinen und bildet ein kovalentes Addukt.

Häufige Reagenzien und Bedingungen:

Reagenzien: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Biotin, Dimethylsulfoxid (DMSO) und N,N-Dimethylformamid (DMF).

Bedingungen: Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, bei Temperaturen von Raumtemperatur bis leicht erhöhten Temperaturen.

Hauptprodukte: Das Hauptprodukt, das durch die Reaktion von this compound mit Cystein-Sulfenylsäure-Resten entsteht, ist ein kovalentes Addukt, das mit Hilfe von Biotin-bindenden Proteinen detektiert und isoliert werden kann .

Wissenschaftliche Forschungsanwendungen

DCP-Bio3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv ein kovalentes Addukt mit Cystein-Sulfenylsäure-Resten in Proteinen bildet. Die biotinilierte Sonde bindet an das Zielprotein, so dass es mit Hilfe von Biotin-bindenden Proteinen detektiert und isoliert werden kann. Dieser Mechanismus ist hochspezifisch und greift nicht in andere Formen von Cystein-Resten ein, wie z. B. Thiol-, Disulfid- oder hyperoxidierte Formen .

Wirkmechanismus

DCP-Bio3 exerts its effects by selectively forming a covalent adduct with cysteine sulfenic acid residues in proteins. The biotinylated probe binds to the target protein, allowing for its detection and isolation using biotin-binding proteins. This mechanism is highly specific and does not interfere with other forms of cysteine residues, such as thiol, disulfide, or hyperoxidized forms .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Structural Similarities and Divergences

- Biotin Core: All compounds retain the thienoimidazolone ring, critical for avidin binding . Substitutions at the pentyl/hexyl linker or terminal groups dictate functionality.

- Linker Flexibility: The target compound’s butyl-carbamic acid linker contrasts with PEG4 (Biotin-PEG4-Alkyne) or hexanoate (NHS ester derivative), altering hydrophilicity and steric accessibility .

- DOTA and NHS esters prioritize chelation or covalent conjugation, respectively .

Bioactivity and Target Interactions

- Avidin Binding : Biotin derivatives universally exhibit strong avidin affinity (KD ~10⁻¹⁵ M), but linker length/rigidity impacts binding kinetics. PEG spacers (e.g., Biotin-PEG4-Alkyne) reduce steric hindrance .

- Enzyme Inhibition : The dioxocyclohexyl group in the target compound may mimic cyclohexane-1,2-dione inhibitors of transglutaminases or decarboxylases, though direct evidence is lacking .

- Antitumor Activity: Biotinylated colchicine derivatives show nanomolar potency by targeting tubulin, suggesting that terminal groups (e.g., colchicine vs. dioxocyclohexyl) define therapeutic mechanisms .

Analytical Comparisons

- NMR Profiling : As seen in biotin analogues, chemical shifts in regions A (positions 39–44) and B (29–36) correlate with substituent-induced electronic changes .

- Mass Spectrometry : Molecular networking (cosine score >0.8) clusters the target compound with other biotin esters, confirming structural relatedness .

Research Findings and Implications

- Synthesis Challenges : The target compound’s synthesis likely mirrors biotin derivatives (e.g., thiol-ene coupling or carbamate formation), but the dioxocyclohexyl group necessitates ketone protection/deprotection steps .

- Bioactivity Clustering : Compounds with similar bioactivity profiles (e.g., enzyme inhibition) share structural motifs like ketone-rich termini, as shown in hierarchical clustering studies .

- Stability : Cyclohexyl diones may confer hydrolytic stability compared to NHS esters, which hydrolyze rapidly in aqueous media .

Biologische Aktivität

N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Basic Information

- Chemical Formula : C21H38N4O4S

- Molecular Weight : 442.62 g/mol

- CAS Number : 153162-70-0

- Melting Point : 173.7 °C

- Solubility : Soluble in DMSO and methanol

Structural Characteristics

The compound features a thieno[3,4-d]imidazole core which is known for its diverse pharmacological properties. The presence of carbamate and ester functional groups contributes to its bioactivity.

| Property | Value |

|---|---|

| Melting Point | 173.7 °C |

| Boiling Point | 719.3 ± 55.0 °C (Predicted) |

| Density | 1.112 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.93 ± 0.46 (Predicted) |

| Form | Solid |

| Color | White to Off-White |

Research indicates that compounds similar to N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid exhibit activity primarily through modulation of various receptor systems:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : It has shown potential in binding to serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and obesity management .

Therapeutic Applications

The compound has been investigated for several therapeutic uses:

- Anti-inflammatory Properties : Its ability to inhibit specific enzymes suggests potential use in treating inflammatory diseases.

- Cognitive Enhancement : Due to its interaction with serotonin receptors, it may aid in improving cognitive functions and managing conditions like obesity .

Study on Anti-inflammatory Effects

A study published in the British Journal of Pharmacology explored compounds with similar structures and their anti-inflammatory effects. The results indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models .

Cognitive Function Enhancement

Another study focused on the effects of thieno[3,4-d]imidazole derivatives on cognitive function in animal models. The findings suggested that these compounds could enhance memory retention and learning capabilities by modulating serotonin pathways .

Q & A

Q. What frameworks integrate AI for predictive synthesis scaling?

- Methodological Answer : Train neural networks on reaction datasets (e.g., USPTO) to predict optimal conditions (temperature, catalyst loadings) . Deploy robotic platforms for autonomous parameter screening (e.g., droplet microfluidics) . Validate scalability via CFD simulations of reactor hydrodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.